molecular formula C22H21Cl2N3S B2918992 1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393825-48-4

1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2918992
CAS RN: 393825-48-4
M. Wt: 430.39
InChI Key: WVSRSJUBIQTIQR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceuticals and other biologically active compounds. It includes a pyrrolopyrazine core, which is a bicyclic structure found in many alkaloids and drugs . The molecule also contains dichlorophenyl and dimethylphenyl groups, which are common motifs in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space, and the connectivity of its functional groups. As with any organic compound, its structure would have a significant impact on its physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the dichlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

  • Research on pyrazole derivatives, including those structurally related to carbothioamides, has shown significant antimicrobial and antifungal activities. For instance, a study detailed the synthesis and characterization of novel substituted 2-pyrazoline derivatives, demonstrating considerable antimicrobial activity against a range of bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents (Doležal et al., 2003).

Antioxidant and Anti-inflammatory Properties

  • Certain pyrazole carbothioamide derivatives have been studied for their antioxidant and anti-inflammatory activities. These compounds have shown promise in radical scavenging assays, which could be relevant for designing new drugs with potential benefits in treating oxidative stress-related diseases (Hamada & Abdo, 2015).

Material Science Applications

  • Pyrazine derivatives have also found applications in material science, particularly in the synthesis of compounds with specific optical and electronic properties. For example, research on 2,5-di(aryleneethynyl)pyrazine derivatives has unveiled their potential in light-emitting devices due to their unique optoelectronic properties, demonstrating the versatility of pyrazine derivatives in the development of new materials (Zhao et al., 2004).

Cytotoxicity and Anticancer Research

  • The synthesis and characterization of zinc(II) complexes derived from ONS-donor thio-Schiff base of acyl pyrazolone have shown cytotoxicity against specific cancer cell lines, indicating the potential of these compounds in cancer research. Such studies highlight the importance of structural derivatives of pyrazine and carbothioamide in exploring new therapeutic agents (Shaikh et al., 2019).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by binding to specific proteins in the body and modulating their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions could involve further studies to determine the biological activity of this compound, optimization of its synthesis, and modification of its structure to improve its properties .

properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3S/c1-14-10-15(2)12-17(11-14)25-22(28)27-9-8-26-7-3-4-20(26)21(27)18-6-5-16(23)13-19(18)24/h3-7,10-13,21H,8-9H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSRSJUBIQTIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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